(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
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Biological Activity
(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole moiety and an azabicyclo framework, which are often associated with various pharmacological activities. The molecular formula is C17H19N3O2 with a molecular weight of approximately 297.358 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H19N3O2 |
Molecular Weight | 297.358 g/mol |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurological pathways. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the modulation of inflammatory responses .
Anti-inflammatory Effects
Studies have shown that derivatives of azabicyclo compounds exhibit significant anti-inflammatory properties. For instance, the inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory effects. This mechanism suggests that this compound may similarly enhance PEA levels, thereby exerting anti-inflammatory effects .
Neuroprotective Properties
The compound's structural features may confer neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. The interaction with neurotransmitter systems and modulation of neuroinflammatory pathways are areas warranting further investigation.
Study 1: In Vitro Inhibition of NAAA
A study highlighted the inhibitory activity of azabicyclo compounds on NAAA, demonstrating that modifications to the pyrazole ring significantly enhanced potency. The lead compound exhibited an IC50 value in the low nanomolar range, indicating high efficacy .
Study 2: Structure-Activity Relationship (SAR)
Research into SAR for similar compounds revealed that specific substitutions on the azabicyclo framework could enhance biological activity. For example, introducing electron-withdrawing groups at certain positions improved binding affinity to target enzymes . This knowledge can guide the optimization of this compound for desired therapeutic effects.
Properties
IUPAC Name |
(E)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(7-6-16-3-1-10-22-16)20-13-4-5-14(20)12-15(11-13)19-9-2-8-18-19/h1-3,6-10,13-15H,4-5,11-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHLQVNKVMCPA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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